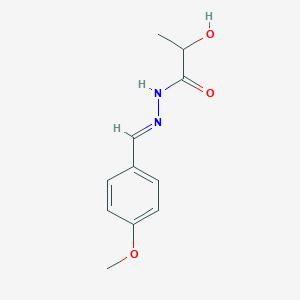
2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMBP is a hydrazone derivative of 4-methoxybenzaldehyde and 2-hydroxypropanehydrazide.
作用機序
The mechanism of action of 2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes that play a crucial role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the formation of biofilms, which are a major cause of bacterial infections. Additionally, this compound has been shown to possess antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations, including its poor solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide. One area of research is to investigate the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. Another area of research is to investigate the potential use of this compound in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成法
2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide can be synthesized by reacting 4-methoxybenzaldehyde with 2-hydroxypropanehydrazide in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction occurs through a condensation reaction, where the carbonyl group of 4-methoxybenzaldehyde reacts with the hydrazine group of 2-hydroxypropanehydrazide to form a Schiff base. The Schiff base then undergoes a cyclization reaction to form this compound.
科学的研究の応用
2-hydroxy-N'-(4-methoxybenzylidene)propanohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to possess potent antifungal and antibacterial activities against various strains of fungi and bacteria.
特性
IUPAC Name |
2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)11(15)13-12-7-9-3-5-10(16-2)6-4-9/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYFNPKOHSKZBX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)

![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)



![2-chloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5766581.png)
